molecular formula C8H8Cl2N4 B2539162 6-Chloro-9-cyclopropylpurine;hydrochloride CAS No. 2309449-60-1

6-Chloro-9-cyclopropylpurine;hydrochloride

Cat. No.: B2539162
CAS No.: 2309449-60-1
M. Wt: 231.08
InChI Key: YWWDYYJHOHWUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-cyclopropylpurine;hydrochloride is a chemical compound with the molecular formula C8H8Cl2N4. . This compound is known for its stability and reactivity, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-cyclopropylpurine;hydrochloride typically involves the chlorination of 9-cyclopropylpurine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the purine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and hydrochloric acid (HCl).

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-9-cyclopropylpurine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cyclopropylpurine derivatives.

Scientific Research Applications

6-Chloro-9-cyclopropylpurine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopropylpurine;hydrochloride involves its interaction with specific molecular targets. The chlorine atom at the 6-position allows the compound to form covalent bonds with nucleophilic sites on enzymes or nucleic acids, thereby inhibiting their function. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

    6-Chloropurine: Similar in structure but lacks the cyclopropyl group, which affects its reactivity and biological activity.

    9-Cyclopropylpurine: Lacks the chlorine atom, resulting in different chemical properties and applications.

Uniqueness: 6-Chloro-9-cyclopropylpurine;hydrochloride is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

6-chloro-9-cyclopropylpurine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4.ClH/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5;/h3-5H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWDYYJHOHWUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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